molecular formula C16H27NO3 B2939218 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid CAS No. 452346-64-4

3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

Cat. No. B2939218
CAS RN: 452346-64-4
M. Wt: 281.396
InChI Key: WJKKPHPXUYORRB-UHFFFAOYSA-N
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Description

“3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid” is a chemical compound. Its molecular weight is calculated to be approximately 281.39048 g/mol .


Molecular Structure Analysis

High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created based on quantum chemical computations .

Scientific Research Applications

Building Blocks for Agrochemicals and Pharmaceuticals

Research has highlighted the utility of carbamoyl-containing compounds as versatile building blocks for the synthesis of agrochemicals and pharmaceuticals. A study by Ogawa et al. (2000) demonstrated the preparation of 3-Carbamoyl-α-picolinic acid through imidase-catalyzed regiospecific hydrolysis, showcasing its potential in synthesizing valuable chemical entities. This compound is similar in functionality to the compound , indicating the latter's potential utility in synthesizing complex molecules for agrochemical and pharmaceutical applications (Ogawa et al., 2000).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The modification of cyclohexylcarbamate structures has been explored for the development of FAAH inhibitors, which are significant in the modulation of pain, anxiety, and depression. Mor et al. (2008) investigated alkylcarbamic acid biphenyl-3-yl esters, focusing on the cyclohexyl ring's substituent effects on FAAH inhibition potency. These studies suggest that structural analogs of 3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid could be potent candidates in the search for new therapeutic agents (Mor et al., 2008).

properties

IUPAC Name

3-(cyclohexylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2)12(9-10-16(15,3)14(19)20)13(18)17-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKKPHPXUYORRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexylcarbamoyl-1,2,2-trimethyl-cyclopentanecarboxylic acid

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